3-Ethyl-1-(thiophen-2-YL)pentan-1-amine
Description
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine is an organic compound that features a thiophene ring attached to a pentan-1-amine chain with an ethyl group at the third position
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-ethyl-1-thiophen-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-9(4-2)8-10(12)11-6-5-7-13-11/h5-7,9-10H,3-4,8,12H2,1-2H3 |
InChI Key |
CGLHKCUBNRYSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) in the presence of a suitable catalyst.
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: The 2-thiopheneacetaldehyde is reacted with hydroxylamine hydrochloride to form the oxime derivative.
Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine.
Alkylation: The final step involves the alkylation of 2-thiopheneethylamine with 3-ethylpentan-1-amine under suitable conditions to form 3-Ethyl-1-
Biological Activity
3-Ethyl-1-(thiophen-2-YL)pentan-1-amine is an organic compound notable for its thiophene ring and amine functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible psychoactive effects. Understanding its biological activity is crucial for exploring its therapeutic applications and safety profile.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-1-(thiophen-2-YL)pentan-1-amine is . The structure includes a pentan-1-amine backbone with an ethyl group at the third carbon and a thiophene ring at the first position. This specific arrangement influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that 3-Ethyl-1-(thiophen-2-YL)pentan-1-amine exhibits antimicrobial properties. The thiophene structure allows for π-π interactions with aromatic residues in microbial proteins, potentially leading to inhibition of microbial growth. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. The mechanism appears to involve modulation of signaling pathways associated with inflammation, although detailed mechanisms require further elucidation through targeted studies.
The biological activity of 3-Ethyl-1-(thiophen-2-YL)pentan-1-amine can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The amine group can form hydrogen bonds with receptors, influencing their activity.
- Enzyme Modulation : Interaction with enzymes may alter their functionality, contributing to both antimicrobial and anti-inflammatory effects.
- Structural Interactions : The thiophene ring facilitates interactions with aromatic residues in proteins, enhancing binding affinity.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 3-Ethyl-1-(thiophen-2-YL)pentan-1-amine:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
- Inflammation Model : In a murine model of inflammation, a structurally similar compound was shown to reduce paw edema significantly when administered at specific dosages .
- Psychoactivity Assessment : Research on related compounds indicated increased dopamine release in vitro, suggesting a possible stimulant effect that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
